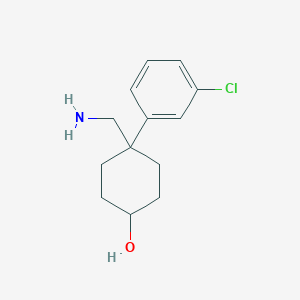
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" is a chemical that is structurally related to compounds that have been the subject of various studies. While the exact compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its potential characteristics and reactivity. For instance, compounds with chlorophenyl groups and amino functionalities, as seen in the provided studies, are of interest due to their potential applications and reactivity under different conditions.
Synthesis Analysis
The synthesis of related compounds often involves the use of reductive cyclization techniques and other complex chemical reactions. For example, the synthesis of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene was achieved through the reductive cyclization induced by a low-valent titanium reagent . This suggests that similar methodologies could potentially be applied to synthesize "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol," although the specific details would depend on the desired chemical structure and functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of compounds containing chlorophenyl and amino groups can be quite complex, as evidenced by the crystal structure analysis performed in the studies. For instance, the crystal structure of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene revealed a five-membered ring with an envelop conformation and a six-membered ring with a half-chair conformation . These findings highlight the importance of X-ray crystallography in determining the precise geometry and conformation of such molecules, which is crucial for understanding their reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of the phenyl cation, particularly when substituted with an amino group, has been studied through photolysis of 4-chloroaniline. The generation of the 4-aminophenyl cation and its subsequent reactions, such as electrophilic substitution and addition to starting substrates, have been observed . These reactions are influenced by the solvent's properties, indicating that "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" could also exhibit interesting reactivity patterns, especially under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" can be inferred from the studies. For instance, the presence of intermolecular hydrogen bonding interactions can lead to the formation of polymers, as seen in the crystal structure of the synthesized compounds . Additionally, the antimicrobial activity of compounds containing chlorophenyl and amino groups has been explored, suggesting potential biological applications for "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" .
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in Anticonvulsant Enaminones Research shows that compounds like 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol exhibit significant hydrogen bonding in their crystal structures, impacting their potential use in anticonvulsant applications (Kubicki, Bassyouni, & Codding, 2000).
Synthesis Pathways Studies have detailed the synthesis of related compounds from chlorobenzene, cyclohexene, and acetyl chloride, demonstrating the chemical pathways and conditions optimal for creating derivatives of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol (Ye, 2007).
Metabolism in Pharmacological Studies Research on the metabolism of related compounds, such as ketamine, shows the formation of derivatives that could be chemically related to 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol. This highlights its potential significance in understanding drug metabolism and pharmacokinetics (Lai, Hong, & Davisson, 1985).
Catalysis and Chemical Reactions The compound and its derivatives have been involved in various catalytic reactions and studies, such as the hydrodechlorination of 4-chlorophenol, illustrating its utility in chemical synthesis and environmental applications (Calvo et al., 2006).
Exploring Structural Properties Research into the structural properties of related compounds provides insights into the molecular characteristics and potential applications of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol, including its use in creating specific molecular architectures (Scott et al., 1993).
Eigenschaften
IUPAC Name |
4-(aminomethyl)-4-(3-chlorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8,12,16H,4-7,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDUJAKYIFZHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CN)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



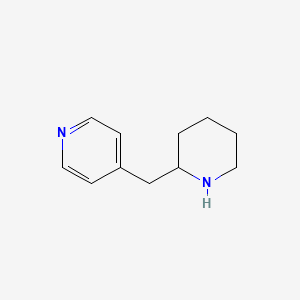
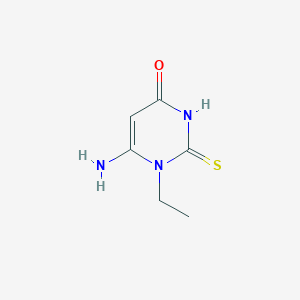
![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)
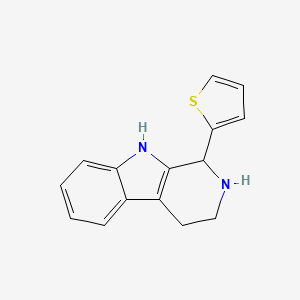

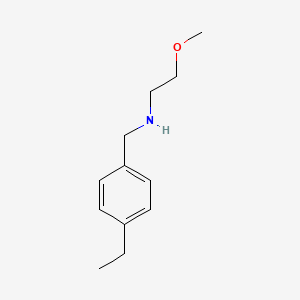




![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
